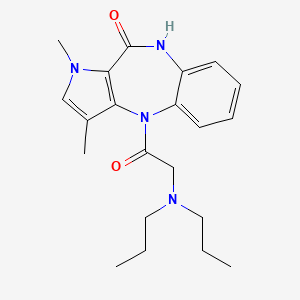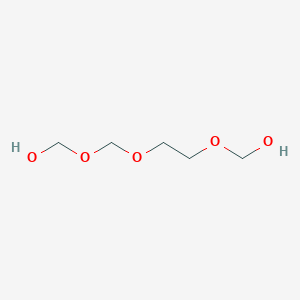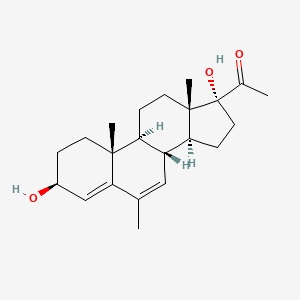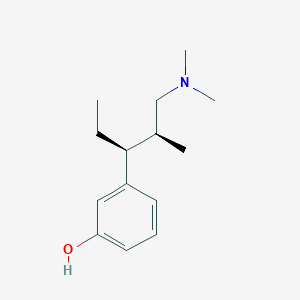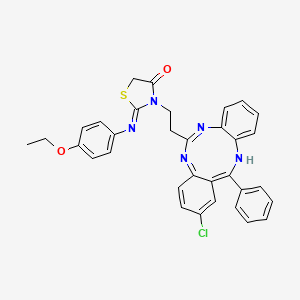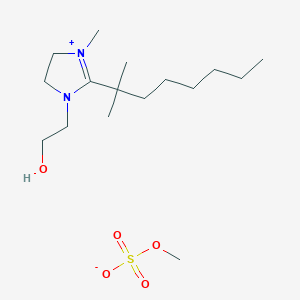
2-(Dimethylheptyl)-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazolium methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylheptyl)-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazolium methyl sulphate is a complex organic compound with a unique structure that includes an imidazolium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylheptyl)-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazolium methyl sulphate typically involves multiple steps. The initial step often includes the preparation of the imidazolium core, followed by the introduction of the dimethylheptyl and hydroxyethyl groups. The final step involves the formation of the methyl sulphate salt. Common reagents used in these reactions include alkyl halides, imidazole, and methyl sulphate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylheptyl)-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazolium methyl sulphate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the imidazolium core acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in an inert atmosphere.
Substitution: Alkyl halides, nucleophiles; conditionsoften in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Dimethylheptyl)-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazolium methyl sulphate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylheptyl)-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazolium methyl sulphate involves its interaction with specific molecular targets. The imidazolium core can interact with enzymes and proteins, affecting their function. The hydroxyethyl group may facilitate the compound’s solubility and transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylthio)ethanol: Similar in structure but contains a sulfur atom instead of an imidazolium core.
2-Methoxyethanol: Contains a methoxy group instead of the hydroxyethyl group.
Uniqueness
2-(Dimethylheptyl)-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazolium methyl sulphate is unique due to its imidazolium core, which imparts specific chemical and biological properties
Propiedades
Número CAS |
94030-99-6 |
|---|---|
Fórmula molecular |
C16H34N2O5S |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
2-[3-methyl-2-(2-methyloctan-2-yl)-4,5-dihydroimidazol-3-ium-1-yl]ethanol;methyl sulfate |
InChI |
InChI=1S/C15H31N2O.CH4O4S/c1-5-6-7-8-9-15(2,3)14-16(4)10-11-17(14)12-13-18;1-5-6(2,3)4/h18H,5-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
KXXMSWSUYXMPDK-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCC(C)(C)C1=[N+](CCN1CCO)C.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


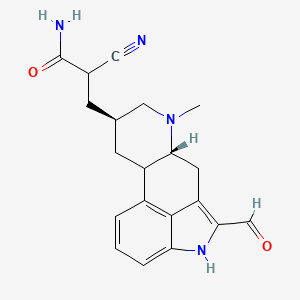
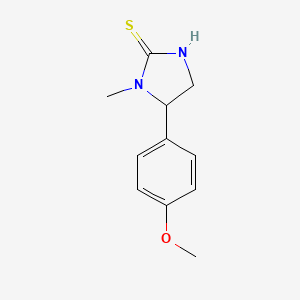
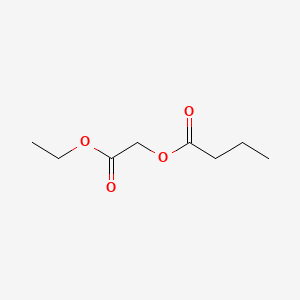
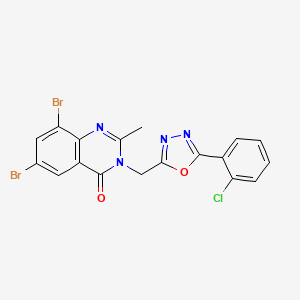
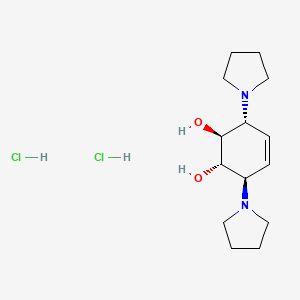



![2'-(Dibenzylamino)-6'-pyrrolidinylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12708551.png)
